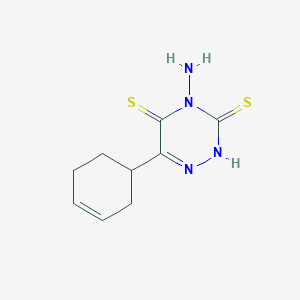
Acetic acid;pent-4-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;pent-4-ene-1,3-diol is an organic compound that features both an acetic acid moiety and a pent-4-ene-1,3-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pent-4-ene-1,3-diol can be achieved through several methods. One common approach involves the epoxidation of alkenes, where an alkene reacts with a peroxycarboxylic acid to form an oxacyclopropane ring, which can then be hydrolyzed to yield the diol . Another method involves the Pd(II)-catalyzed oxycarbonylation of pent-4-ene-1,3-diol in the presence of acetic acid and a chiral catalyst under a carbon monoxide atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of ionic liquids as reaction media has been explored to enhance the efficiency and selectivity of the Pd(II)-catalyzed oxycarbonylation process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the compound into different alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), are commonly used for epoxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Epoxides and vicinal diols are major products.
Reduction: Alcohols with different degrees of saturation.
Substitution: Substituted alkenes and alcohols.
Scientific Research Applications
Acetic acid;pent-4-ene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in catalytic processes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;pent-4-ene-1,3-diol involves its interaction with various molecular targets. For example, in the Pd(II)-catalyzed oxycarbonylation reaction, the compound undergoes a concerted reaction with a four-part, circular transition state, where the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond . This results in the formation of an oxacyclopropane ring, which can be further hydrolyzed to form diols.
Comparison with Similar Compounds
Similar Compounds
Pent-4-ene-1,3-diol: Lacks the acetic acid moiety but shares the diol structure.
Acetic acid;but-3-ene-1,2-diol: Similar structure with a different alkene chain length.
Acetic acid;hex-5-ene-1,4-diol: Similar structure with a longer alkene chain.
Uniqueness
Acetic acid;pent-4-ene-1,3-diol is unique due to its combination of an acetic acid moiety and a pent-4-ene-1,3-diol structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and catalytic applications.
Properties
CAS No. |
61613-07-8 |
|---|---|
Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
acetic acid;pent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H10O2.2C2H4O2/c1-2-5(7)3-4-6;2*1-2(3)4/h2,5-7H,1,3-4H2;2*1H3,(H,3,4) |
InChI Key |
VTUOPVBNHINKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C=CC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14569966.png)
